4-Acetyl-2-methylphenylboronic acid pinacol ester

説明

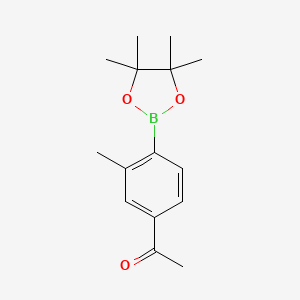

4-Acetyl-2-methylphenylboronic acid pinacol ester is a boronic acid derivative where the boronic acid moiety is protected as a pinacol ester. The compound features a phenyl ring substituted with an acetyl group (-COCH₃) at the para position and a methyl group (-CH₃) at the ortho position (Figure 1). The pinacol ester group enhances stability and solubility in organic solvents, making the compound suitable for synthetic applications under mild conditions .

Applications: Boronic acid pinacol esters are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) for constructing carbon-carbon bonds in pharmaceuticals, agrochemicals, and functional materials . The acetyl and methyl substituents in this compound may tailor its electronic and steric properties for specific applications in drug discovery or materials science .

特性

IUPAC Name |

1-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO3/c1-10-9-12(11(2)17)7-8-13(10)16-18-14(3,4)15(5,6)19-16/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDASTGOIWOBHGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Transition Metal-Catalyzed Borylation of Aryl Halides

A common and efficient method is the palladium-catalyzed borylation of aryl halides (e.g., aryl bromides or iodides) using bis(pinacolato)diboron as the boron source.

- Procedure:

- The aryl halide (e.g., 4-acetyl-2-methylbromobenzene) is reacted with bis(pinacolato)diboron.

- A palladium catalyst such as Pd(dppf)Cl2 or Pd(PPh3)4 is used.

- A base such as potassium acetate or potassium carbonate is added.

- The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) or dioxane at elevated temperatures (~80–100°C).

- Outcome: Formation of the arylboronic acid pinacol ester with good yields (often >70%).

Lithiation Followed by Boronation and Esterification

An alternative approach involves:

- Step 1: Directed ortho-lithiation of the aryl precursor with a strong base such as n-butyllithium at low temperature.

- Step 2: Quenching the aryllithium intermediate with a boron electrophile, such as trialkyl borates.

- Step 3: Subsequent esterification with pinacol to form the pinacol boronic ester.

Experimental Data Summary

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Palladium-catalyzed borylation | Aryl bromide + bis(pinacolato)diboron, Pd catalyst, K2CO3, dioxane, 85°C, 12-24 h | 70–85 | High selectivity, mild conditions |

| Lithiation and boronation | n-BuLi, THF, –78°C; then trialkyl borate; pinacol esterification | 60–75 | Requires low temperature, moisture-sensitive |

| Transesterification | Boronic acid + pinacol, MgSO4, diethyl ether, room temp, 22 h | 80–90 | Enhances stability and purity |

Research Findings and Notes

- Stability: Pinacol esters of boronic acids show enhanced stability compared to free boronic acids, which tend to undergo autoxidation and have limited shelf life.

- Deprotection: Mild deprotection methods exist to revert pinacol esters back to boronic acids when needed, using reagents like sodium periodate or diethanolamine intermediates, without affecting sensitive functional groups.

- Catalyst Efficiency: Pd-based catalysts with phosphine ligands (e.g., PPh3) provide high catalytic efficiency and selectivity in borylation reactions.

- Functional Group Tolerance: The acetyl and methyl substituents on the aromatic ring are well tolerated under borylation conditions, allowing selective formation of the desired pinacol ester.

Representative Synthetic Scheme

- Starting Material: 4-Acetyl-2-methylbromobenzene

- Catalyst and Reagents: Pd(dppf)Cl2 (5 mol%), bis(pinacolato)diboron (1.2 equiv), K2CO3 (2 equiv), dioxane solvent

- Reaction Conditions: Stirring at 85°C under nitrogen atmosphere for 16 hours

- Workup: Filtration, extraction, and purification by silica gel chromatography

- Product: this compound obtained in ~80% yield

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

The pinacol boronic ester group enables participation in Suzuki-Miyaura couplings, a cornerstone reaction for forming C–C bonds. The acetyl and methyl substituents on the aryl ring influence electronic and steric effects, modulating reactivity:

-

Typical Conditions : Pd catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and polar solvents (e.g., THF/DMF) under inert atmospheres .

-

Reactivity : The electron-withdrawing acetyl group reduces the electron density of the boronic ester, potentially slowing transmetallation but improving selectivity in coupling with electron-rich aryl halides .

Table 1 : Reported Suzuki Coupling Yields with Analogous Boronic Esters

Protodeboronation Pathways

Protodeboronation (removal of the boron group) competes with coupling under specific conditions. Key findings:

-

Base-Catalyzed Hydrolysis : In aqueous basic media (pH 13), pinacol esters hydrolyze to boronic acids, which undergo rapid protodeboronation .

-

Photoredox Catalysis : Radical-mediated protodeboronation using eosin Y or PC1 under blue light enables formal anti-Markovnikov hydromethylation of alkenes .

Mechanistic Insight :

-

Oxidation of the boronate complex generates an aryl radical.

-

Hydrogen abstraction from thiophenol yields the protodeboronated product .

Transesterification and Metathesis

The pinacol ester undergoes dynamic exchange reactions:

-

Transesterification : Exchanges with diols (e.g., catechol) under acidic or basic conditions, altering solubility and stability .

-

Boron Metathesis : Catalyzed by Lewis acids (e.g., MgSO₄), enabling redistribution of boronic ester groups .

Table 2 : Transesterification Rates with Different Diols

| Diol Partner | Solvent | Temperature (°C) | Completion Time (h) |

|---|---|---|---|

| Catechol | THF | 25 | 2 |

| Ethylene glycol | Et₂O | 40 | 6 |

Stability and Side Reactions

-

Hydrolytic Stability : Resists hydrolysis in neutral conditions but degrades rapidly in strong acids/bases .

-

Oxidative Deborylation : Exposure to H₂O₂ or NaIO₄ cleaves the B–C bond, forming phenolic byproducts .

Key Research Findings

-

Electronic Effects : The acetyl group reduces the boronic ester’s nucleophilicity, requiring optimized Pd catalysts for efficient coupling .

-

Degradation Pathways : Competing hydrolysis and protodeboronation necessitate strict control of reaction pH and temperature .

-

Synthetic Versatility : Compatibility with photoredox and transition-metal catalysis expands its utility in complex molecule synthesis .

科学的研究の応用

Organic Synthesis

Building Block in Synthesis

4-Acetyl-2-methylphenylboronic acid pinacol ester serves as a crucial building block in organic synthesis. It is frequently utilized in the formation of carbon-carbon bonds through Suzuki coupling reactions. This compound allows for the construction of complex organic molecules, which is essential in pharmaceutical development and material science .

Catalytic Reactions

The compound is also involved in protodeboronation processes catalyzed by palladium or nickel complexes. This reaction facilitates the transformation of alkyl boronic esters into corresponding alcohols or alkenes, making it an important reagent in synthetic organic chemistry.

Nanobiotechnology

Drug Delivery Systems

In nanobiotechnology, this compound is used to functionalize reactive oxygen species (ROS)-responsive multifunctional nanoparticles. These nanoparticles are designed for targeted drug delivery, particularly for treating conditions like periodontitis. The modification with phenylboronic acid allows for the controlled release of therapeutic agents in response to specific biological stimuli, enhancing treatment efficacy.

Biochemistry and Pharmacology

Drug Design and Development

This compound is considered a promising candidate for drug design due to its boron-containing structure, which can act as a boron-carrier suitable for neutron capture therapy. The hydrolysis kinetics of phenylboronic pinacol esters are influenced by substituents on the aromatic ring, making them relevant in the development of targeted therapies .

Pharmacological Studies

Research indicates that while these compounds hold potential for therapeutic applications, their stability and susceptibility to hydrolysis must be carefully evaluated to ensure effective pharmacological activity. Studies have shown that the specific substitution pattern of this compound influences both its reactivity and biological interactions .

作用機序

The mechanism of action of 4-Acetyl-2-methylphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves several steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex releases the coupled product and regenerates the catalyst.

類似化合物との比較

Structural Analogs and Substituent Effects

The reactivity, solubility, and biological activity of phenylboronic acid pinacol esters are highly dependent on substituents. Key analogs and their properties are summarized below:

Table 1: Comparison of Phenylboronic Acid Pinacol Esters

| Compound Name | Substituents | Solubility* | Reactivity in Cross-Coupling | Biological Activity | Key Applications | References |

|---|---|---|---|---|---|---|

| 4-Acetyl-2-methylphenylboronic acid pinacol ester | 4-COCH₃, 2-CH₃ | Moderate (organic solvents) | Moderate (electron-withdrawing acetyl) | Not reported | Drug intermediates, materials | [10, 19] |

| 4-Acetoxy-3-methoxyphenylboronic acid pinacol ester | 4-OAc, 3-OCH₃ | High (chloroform) | Low (steric hindrance) | Not reported | Polymer synthesis | [8] |

| 4-Methoxycarbonylphenylboronic acid pinacol ester | 4-COOCH₃ | High (polar solvents) | Moderate | Not reported | Organic electronics | [13, 17] |

| 2-Aminophenylboronic acid pinacol ester | 2-NH₂ | High (aqueous media) | High (electron-donating NH₂) | Weak PBP1b inhibition (mM) | Enzyme inhibitors | [2, 12] |

| 4-Fluoro-2-(piperazinylmethyl)phenylboronic acid pinacol ester | 4-F, 2-CH₂-piperazine | Moderate | High | Not reported | Targeted drug delivery | [15] |

*Solubility trends from phenylboronic acid pinacol esters: Chloroform > acetone > ether > hydrocarbons .

Key Findings and Trends

- Electron-Withdrawing vs. Electron-Donating Groups: The acetyl group (-COCH₃) in the target compound is electron-withdrawing, which may reduce reactivity in Suzuki coupling compared to electron-donating groups like -NH₂ or -OCH₃ .

Solubility :

- Biological Activity: Acetyl derivatives (e.g., compound 31 in ) show reduced enzyme inhibition compared to formyl or amino analogs, suggesting substituent polarity and steric effects are critical .

- Applications: Amino- and fluoro-substituted analogs are explored in medicinal chemistry for targeting enzymes or receptors . Ester-containing derivatives (e.g., methoxycarbonyl) are used in polymer chemistry and organic electronics due to their tunable electronic properties .

生物活性

4-Acetyl-2-methylphenylboronic acid pinacol ester (CAS No. 1321848-43-4) is a boronic acid derivative notable for its diverse applications in organic synthesis, drug development, and nanobiotechnology. This compound features a unique structure that includes an acetyl group and a pinacol ester moiety, contributing to its biological activity and potential therapeutic applications.

- Molecular Formula : C₁₅H₂₃BO₄

- Molecular Weight : 278.15 g/mol

- Structural Characteristics : The compound consists of a phenyl ring substituted with an acetyl group and a boronic acid moiety, which is esterified with pinacol.

Biological Activity Overview

This compound exhibits various biological activities, particularly in the fields of drug delivery and cancer therapy. Its boronic acid functionality allows it to interact with biological molecules, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles, which is crucial for its application in drug delivery systems and enzyme inhibition. The compound's interaction with reactive oxygen species (ROS) has been explored for its potential in targeted therapies.

Applications in Research and Medicine

-

Drug Delivery Systems :

- The compound has been utilized to create ROS-responsive nanoparticles for targeted drug delivery, particularly in treating conditions like periodontitis. The release of therapeutic agents can be triggered by oxidative stress in diseased tissues.

-

Cancer Therapy :

- As a boron carrier, it has been investigated for use in neutron capture therapy (NCT), where boron compounds are delivered to tumor cells to enhance the effectiveness of radiation therapy.

- Enzyme Inhibition :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Amino-2-methylphenylboronic acid pinacol ester | Contains an amino group instead of an acetyl | Often used in drug discovery for targeting enzymes |

| Phenylboronic acid pinacol ester | Lacks substituents on the phenyl ring | More versatile in coupling reactions |

| 3-Acetylphenylboronic acid pinacol ester | Acetyl group located at the meta position | Different reactivity profile compared to ortho-substituted analogs |

The unique substitution pattern of this compound may influence its reactivity and biological interactions differently than other similar compounds.

Case Studies and Research Findings

-

Nanoparticle Functionalization :

- A study demonstrated that modifying hyaluronic acid with phenylboronic acid pinacol esters enhances the targeting ability of nanoparticles towards cancer cells by exploiting the overexpression of specific receptors on tumor cells.

- Antiviral Activity :

-

Kinetics of Hydrolysis :

- The hydrolysis kinetics of phenylboronic pinacol esters indicate that substituents on the aromatic ring significantly affect their stability and reactivity. This is crucial for understanding their pharmacological properties and optimizing their design for specific applications.

Q & A

Q. What are the standard synthetic protocols for preparing 4-acetyl-2-methylphenylboronic acid pinacol ester?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling precursor routes . A common method involves reacting 2-methyl-4-acetylphenylboronic acid with pinacol under anhydrous conditions, using a Dean-Stark apparatus to remove water and drive esterification. Catalytic acids (e.g., p-toluenesulfonic acid) may accelerate the reaction. Post-synthesis, purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. Which analytical techniques are most effective for characterizing this boronic ester?

Key techniques include:

- NMR spectroscopy : ¹H NMR (to confirm acetyl and methyl protons), ¹¹B NMR (to verify boronic ester formation), and ¹³C NMR (to resolve aromatic and carbonyl carbons).

- Mass spectrometry (HRMS or ESI-MS) : To validate molecular weight and fragmentation patterns.

- Elemental analysis : For verifying purity and stoichiometry .

Q. What safety precautions are critical when handling this compound?

Based on analogous boronic esters:

- Use nitrile gloves and lab coats to prevent skin contact.

- Store in airtight containers under dry, refrigerated (2–8°C) conditions to avoid hydrolysis.

- Work in a fume hood to minimize inhalation risks, as decomposition may release boric acid derivatives .

Advanced Research Questions

Q. How does the steric and electronic environment of the acetyl group influence reactivity in cross-coupling reactions?

The acetyl group introduces electron-withdrawing effects , which can reduce the electrophilicity of the boronic ester. However, steric hindrance from the methyl group may slow transmetalation in Suzuki reactions. To optimize coupling efficiency, use bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) in toluene/water biphasic systems. Kinetic studies comparing coupling yields with/without acetyl substitution are recommended .

Q. What strategies mitigate instability during long-term storage?

Stability studies on similar pinacol esters suggest:

Q. How can contradictory data on catalytic efficiency in cross-coupling reactions be resolved?

Discrepancies often arise from ligand-metal coordination dynamics or substrate solubility . Systematic approaches include:

Q. What role does this compound play in synthesizing bioactive molecules?

It serves as a key intermediate for introducing acetyl-substituted aryl motifs into drug candidates. For example:

- Anticancer agents : Coupling with halogenated pyridines to generate kinase inhibitors.

- Antibiotics : Functionalization of β-lactam scaffolds. Reaction yields in medicinal chemistry applications typically range from 60–85%, depending on steric demands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。